(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide
Description
The compound (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide features a structurally diverse framework combining pyridine, tetrahydro-2H-pyran (THP), thiophene, and an acrylamide backbone. Key structural attributes include:
- Pyridin-3-yl group: Aromatic nitrogen-containing ring, often contributing to hydrogen bonding or π-π interactions.
- Tetrahydro-2H-pyran-4-yl methyl: A six-membered oxygen-containing heterocycle, likely improving solubility compared to fully aromatic systems.
- Thiophen-2-yl group: Electron-rich sulfur-containing heterocycle, influencing electronic properties and metabolic stability.
Properties
IUPAC Name |
(E)-N-[oxan-4-yl(pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(6-5-16-4-2-12-23-16)20-18(14-7-10-22-11-8-14)15-3-1-9-19-13-15/h1-6,9,12-14,18H,7-8,10-11H2,(H,20,21)/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWFXRKWAXWYMQ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Compound Overview
The compound's molecular formula is C18H20N2O2S, with a molecular weight of 328.43 g/mol. Its structure features a pyridine ring, a tetrahydropyran ring, and a thiophene ring, which are known to contribute to various biological activities due to their unique steric and electronic properties.
1. Anticancer Properties
Research indicates that compounds similar to (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide exhibit significant anticancer activity. For example, studies have shown that derivatives containing thiophene and pyridine rings can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that such compounds could induce apoptosis in human cancer cells by activating caspase pathways and disrupting mitochondrial function .
2. Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Compounds with similar functional groups have been reported to exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, a study on related tetrahydropyran derivatives indicated their effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range.
3. Anti-inflammatory Effects
There is evidence that compounds containing thiophene and pyridine moieties can modulate inflammatory responses. Research has shown that these compounds reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a mechanism for their anti-inflammatory effects .
The biological activity of (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Receptor Modulation : It may interact with various receptors, including those involved in pain perception or immune response modulation.
Case Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their cytotoxic effects on breast cancer cell lines. The results showed that certain modifications increased the potency significantly compared to the parent compound, suggesting structure–activity relationships that could guide future drug design .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial potential of related compounds against clinical isolates of bacteria. The findings revealed that modifications in the thiophene ring enhanced antibacterial activity, highlighting the importance of structural optimization for therapeutic applications.
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Group Analysis
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Substituent Effects: Electron-donating groups (e.g., 4-methoxyphenyl in 4412 ) may enhance stability, whereas electron-withdrawing groups (e.g., 4-nitrophenyl in 5112 ) could increase reactivity.
- Heterocycle Variations :
Table 2: Inferred Physicochemical Comparisons
Research Findings and Implications
- Thiophene Position : The 2-yl position in the target compound and 5112 may optimize electronic interactions compared to 3-yl derivatives.
- THP vs. Thiopyran : The oxygen in THP improves solubility over thiopyran , critical for oral bioavailability.
- Synthetic Flexibility : Palladium-mediated methods offer routes to incorporate diverse aromatic systems, aiding drug discovery pipelines.
Q & A
Q. What synthetic methodologies are recommended for preparing (E)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)-3-(thiophen-2-yl)acrylamide?
- Methodology : The synthesis typically involves a multi-step approach: (i) Condensation of tetrahydro-2H-pyran-4-ylmethylamine with pyridin-3-yl aldehyde via reductive amination to form the pyridinyl-tetrahydropyran intermediate. (ii) Acrylamide formation via a Horner-Wadsworth-Emmons reaction between thiophen-2-ylacetic acid derivatives and the intermediate.
- Key Conditions : Catalytic hydrogenation (e.g., Pd/C) for reductive amination and controlled pH for acrylamide coupling to avoid byproducts .
- Purification : Column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures for high purity (>98%) .
Q. How can the stereochemical integrity of the (E)-acrylamide configuration be validated?
- Methodology :
- NMR Spectroscopy : -NMR coupling constants () confirm the (E)-configuration of the acrylamide double bond.
- X-ray Crystallography : Single-crystal analysis resolves spatial arrangement (e.g., dihedral angles between thiophene and pyridine rings) .
Q. What stability considerations are critical for handling this compound?
- Methodology :
- Storage : Store under inert atmosphere (argon) at -20°C to prevent oxidation of the thiophene moiety and hydrolysis of the acrylamide bond.
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring (C18 column, acetonitrile/water mobile phase) to assess purity loss .
Advanced Research Questions
Q. How can computational modeling predict the compound's interaction with biological targets (e.g., kinases)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding poses with kinase ATP-binding pockets (e.g., EGFR).
- MD Simulations : GROMACS for 100 ns trajectories to evaluate binding stability (RMSD < 2 Å).
- Pharmacophore Mapping : Align the acrylamide warhead and pyridine/tetrahydropyran motifs with known kinase inhibitors (e.g., covalent binding to cysteine residues) .
Q. What strategies resolve contradictory data in regioselectivity during functionalization of the tetrahydropyran ring?
- Methodology :
- DFT Calculations : Gaussian 16 to compare activation energies for axial vs. equatorial substitution pathways.
- Isotopic Labeling : -labeled intermediates tracked via LC-MS to confirm regiochemical outcomes .
Q. How do steric and electronic effects influence the compound's reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Steric Maps : Calculate Connolly surfaces (e.g., PyMol) to identify accessible coupling sites (e.g., thiophene C5 vs. pyridine C4).
- Electronic Profiling : Hammett substituent constants () correlate with Pd-catalyzed coupling rates (e.g., electron-deficient pyridine enhances oxidative addition) .
Q. What analytical approaches validate metabolic stability in hepatic microsomal assays?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
